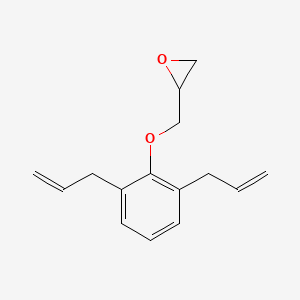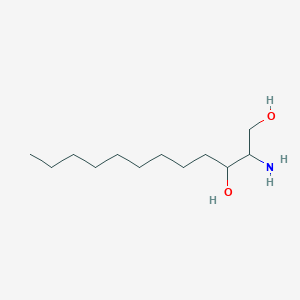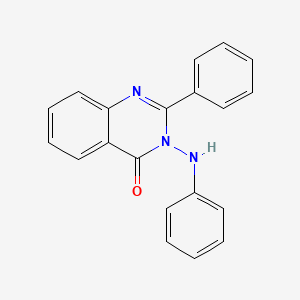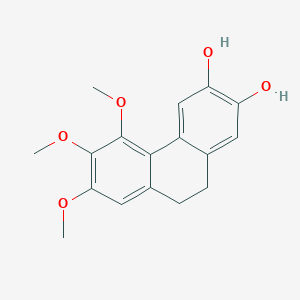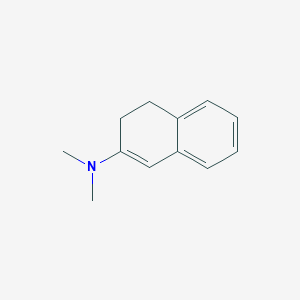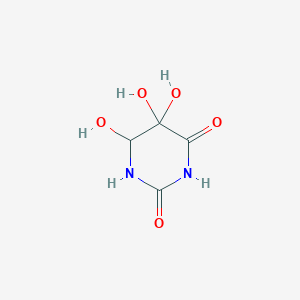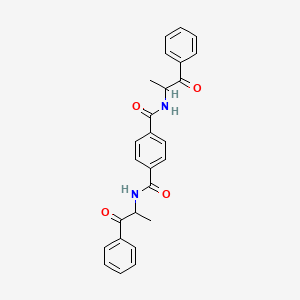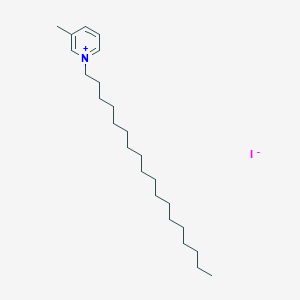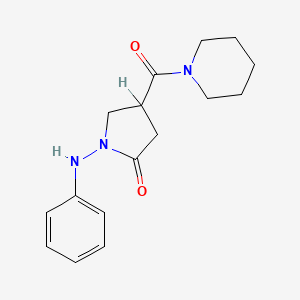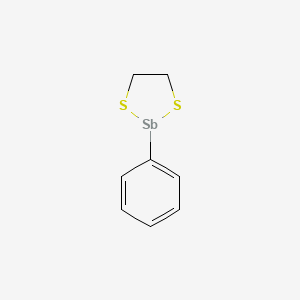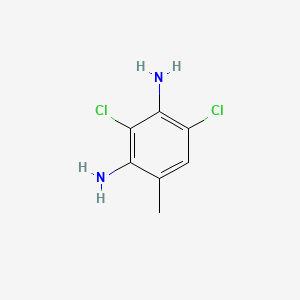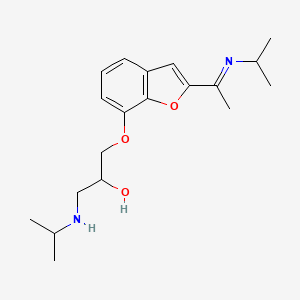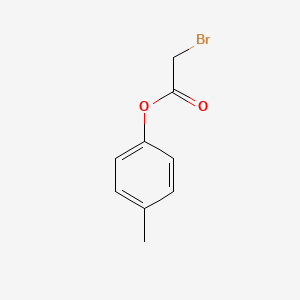
4-Methylphenyl bromoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylphenyl bromoacetate is an organic compound with the molecular formula C9H9BrO2 It is a derivative of phenyl acetate, where the phenyl group is substituted with a methyl group at the para position and a bromoacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylphenyl bromoacetate can be synthesized through several methods. One common approach involves the bromination of 4-methylphenyl acetate. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the benzylic position.
Another method involves the esterification of 4-methylphenol with bromoacetic acid. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4), to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methylphenyl bromoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Oxidation: Strong oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Formation of substituted phenyl acetates.
Oxidation: Formation of 4-methylbenzoic acid.
Reduction: Formation of 4-methylphenyl methanol.
Scientific Research Applications
4-Methylphenyl bromoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of 4-methylphenyl bromoacetate involves its reactivity towards nucleophiles and electrophiles. The bromoacetate group is highly reactive, making it a suitable substrate for nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
4-Methylphenyl bromoacetate can be compared with other similar compounds, such as:
Phenyl bromoacetate: Lacks the methyl group, making it less sterically hindered and potentially more reactive in certain reactions.
4-Methylphenyl chloroacetate: Contains a chlorine atom instead of bromine, which can affect its reactivity and the types of reactions it undergoes.
4-Methylphenyl acetate: Lacks the bromoacetate group, making it less reactive towards nucleophiles.
The uniqueness of this compound lies in its combination of the bromoacetate and methyl groups, which confer specific reactivity and steric properties that can be exploited in various chemical transformations.
Properties
CAS No. |
38829-10-6 |
|---|---|
Molecular Formula |
C9H9BrO2 |
Molecular Weight |
229.07 g/mol |
IUPAC Name |
(4-methylphenyl) 2-bromoacetate |
InChI |
InChI=1S/C9H9BrO2/c1-7-2-4-8(5-3-7)12-9(11)6-10/h2-5H,6H2,1H3 |
InChI Key |
BLFRFEFAQNUXIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


